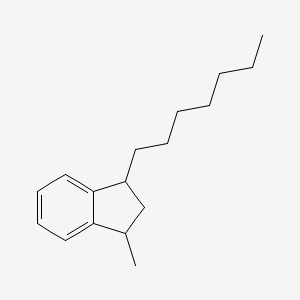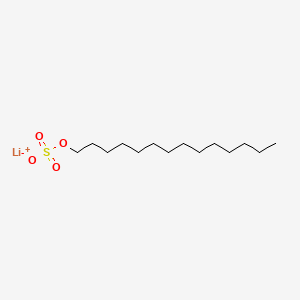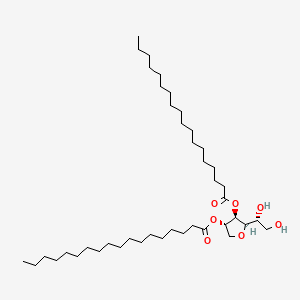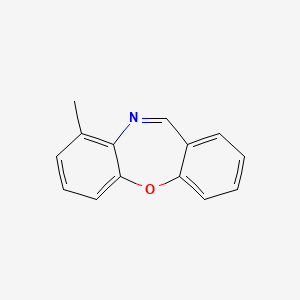
Dibenz(b,f)(1,4)oxazepine, 9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(b,f)(1,4)oxazepine, 9-methyl- is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound known for its diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of dibenzo[b,f][1,4]oxazepine derivatives. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . Additionally, the Ugi four-component reaction followed by intramolecular O-arylation has been employed to synthesize these compounds .
Industrial Production Methods: Industrial production methods for dibenzo[b,f][1,4]oxazepine derivatives typically involve scalable and efficient synthetic routes. The use of microwave-assisted synthesis and copper catalysis are particularly attractive due to their high yields and short reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenz(b,f)(1,4)oxazepine, 9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of dibenzo[b,f][1,4]oxazepine derivatives include sodium dichloroisocyanurate for oxidation reactions and various halogenated compounds for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the tricyclic structure.
Major Products Formed: The major products formed from these reactions include substituted dibenzo[b,f][1,4]oxazepine derivatives with enhanced pharmacological activities. For example, oxidation reactions can yield compounds with improved anti-inflammatory properties .
Applications De Recherche Scientifique
Dibenz(b,f)(1,4)oxazepine, 9-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an anti-inflammatory and analgesic agent . In medicine, it is being investigated for its potential use in treating neurological disorders and as a histamine H4 receptor agonist . In the industry, it is used in the development of new pharmaceuticals and as a research tool for studying various biological pathways .
Mécanisme D'action
The mechanism of action of dibenz(b,f)(1,4)oxazepine, 9-methyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a histamine H4 receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dibenz(b,f)(1,4)oxazepine, 9-methyl- include other dibenzo[b,f][1,4]oxazepine derivatives, such as dibenz(b,e)(1,4)oxazepine and dibenz(c,f)(1,2)oxazepine . These compounds share a similar tricyclic structure but differ in their substitution patterns and pharmacological activities.
Uniqueness: Dibenz(b,f)(1,4)oxazepine, 9-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. For example, its methyl substitution enhances its interaction with certain biological targets, making it a more potent anti-inflammatory and analgesic agent compared to its analogs .
Propriétés
Numéro CAS |
60287-99-2 |
|---|---|
Formule moléculaire |
C14H11NO |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
4-methylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3 |
Clé InChI |
NDGYNSJMIZHLTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


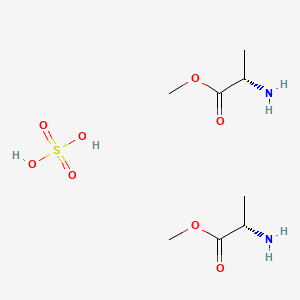
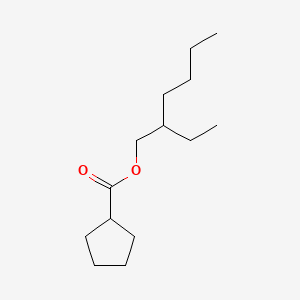
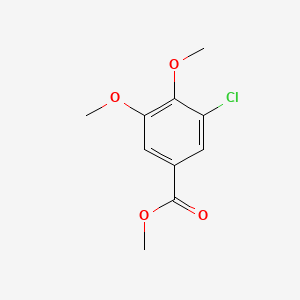
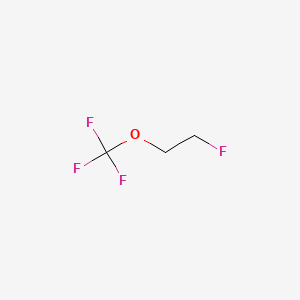

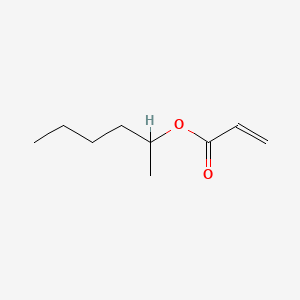
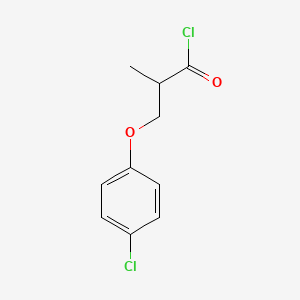
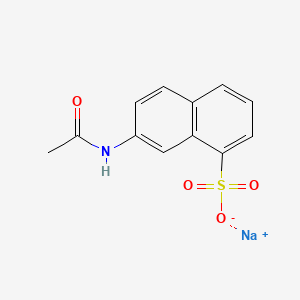
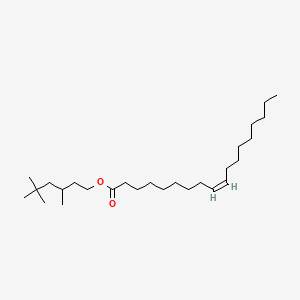
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
